molecular formula C7H11Br B082479 1-Bromobicyclo[2.2.1]heptane CAS No. 13474-70-9

1-Bromobicyclo[2.2.1]heptane

Cat. No.: B082479
CAS No.: 13474-70-9
M. Wt: 175.07 g/mol
InChI Key: IBGQMFDJANKDLZ-UHFFFAOYSA-N
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Description

1-Bromobicyclo[2.2.1]heptane, also known as 1-bromonorbornane, is a bicyclic organic compound with the molecular formula C₇H₁₁Br. It features a bromine atom attached to one of the bridgehead carbons of the bicyclo[2.2.1]heptane structure. This compound is of interest due to its unique structural properties and its reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromobicyclo[2.2.1]heptane can be synthesized through several methods:

    Bromination of Norbornane: One common method involves the bromination of norbornane using bromine (Br₂) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the bridgehead position.

    Addition of Hydrogen Bromide to Norbornene: Another method involves the addition of hydrogen bromide (HBr) to norbornene. This reaction typically occurs under acidic conditions and follows Markovnikov’s rule, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves the bromination of norbornane due to its simplicity and efficiency. The reaction is typically carried out in large reactors with controlled temperature and light conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Bromobicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: Due to the presence of the bromine atom, this compound can undergo nucleophilic substitution reactions. the steric hindrance at the bridgehead position makes it less reactive in typical S_N2 reactions.

    Elimination Reactions: This compound can also undergo elimination reactions to form norbornene. The elimination typically requires strong bases and high temperatures.

Common Reagents and Conditions

    Nucleophilic Substitution: Silver nitrate (AgNO₃) in aqueous solution at 150°C.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) at high temperatures.

Major Products

    Nucleophilic Substitution: Formation of norbornyl alcohol.

    Elimination: Formation of norbornene.

Scientific Research Applications

1-Bromobicyclo[2.2.1]heptane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The unique structure of this compound makes it useful in the development of novel materials with specific properties.

    Drug Discovery: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 1-bromobicyclo[2.2.1]heptane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bridgehead position stabilizes the carbocation, allowing the reaction to proceed via the S_N1 mechanism. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

1-Bromobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

    1-Chlorobicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine. It is less reactive in nucleophilic substitution reactions due to the lower leaving group ability of chlorine compared to bromine.

    1-Iodobicyclo[2.2.1]heptane: Similar structure but with an iodine atom. It is more reactive in nucleophilic substitution reactions due to the higher leaving group ability of iodine.

    Norbornane: The parent hydrocarbon without any halogen substitution. It is less reactive and serves as a starting material for the synthesis of halogenated derivatives.

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it useful in various chemical transformations.

Properties

IUPAC Name

1-bromobicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGQMFDJANKDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158919
Record name Bicyclo(2.2.1)heptane, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13474-70-9
Record name Bicyclo(2.2.1)heptane, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)heptane, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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